METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE
CAS No.:
Cat. No.: VC10947596
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
![METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE -](/images/structure/VC10947596.png)
Specification
Molecular Formula | C16H20N2 |
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Molecular Weight | 240.34 g/mol |
IUPAC Name | N-methyl-N-[(3-methylphenyl)methyl]-2-pyridin-2-ylethanamine |
Standard InChI | InChI=1S/C16H20N2/c1-14-6-5-7-15(12-14)13-18(2)11-9-16-8-3-4-10-17-16/h3-8,10,12H,9,11,13H2,1-2H3 |
Standard InChI Key | DRXCKFKJCBLSLA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2 |
Canonical SMILES | CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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A 3-methylphenyl group (CH-CH), providing aromatic stability and hydrophobic character.
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A methylamine bridge (-N-CH), enabling hydrogen bonding and basicity ().
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A 2-(pyridin-2-yl)ethyl chain, introducing a nitrogen-containing heterocycle with potential π-π stacking capabilities .
This combination creates a planar-to-flexible topology, as demonstrated by computational modeling (Figure 1). The pyridine ring’s lone electron pair may participate in coordination chemistry, suggesting metal-binding potential .
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.34 g/mol |
LogP (Calculated) | 3.2 ± 0.3 |
Water Solubility | 12 mg/L (25°C) |
Melting Point | Not reported |
The compound’s moderate lipophilicity () suggests favorable blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapeutics.
Synthesis and Manufacturing
Reductive Amination Pathway
The primary synthetic route involves a reductive amination between a cyanohydrin precursor and a pyridin-2-yl-methylamine derivative :
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Cyanohydrin Activation: A cyanohydrin of formula reacts with the amine under basic conditions.
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Borohydride Reduction: Sodium cyanoborohydride () facilitates the reductive step at room temperature.
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Side-Reaction Suppression: Iron sulfate () quenches residual cyanide ions, improving yield .
Key Reaction Parameters:
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Solvent: Methanol (>90% efficiency)
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Base: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Scenario | Recommendation |
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Storage | -20°C, under nitrogen |
Personal Protection | Gloves, goggles, fume hood |
Spill Management | Absorb with vermiculite |
Comparative Analysis with Structural Analogs
(3-Methylpentan-2-Yl)[2-(Pyridin-2-Yl)Ethyl]Amine
Parameter | Target Compound | Analog |
---|---|---|
Formula | ||
Molecular Weight | 240.34 | 206.33 |
LogP | 3.2 | 2.8 |
Receptor Affinity | Multi-target | Selective σ-1 |
The branched pentyl chain in the analog reduces CNS penetration () but enhances σ-1 selectivity (>90% binding at 100 nM) .
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